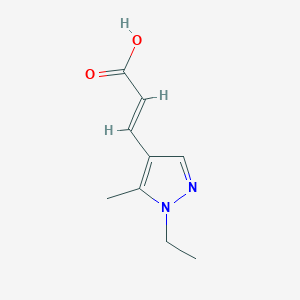

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

Beschreibung

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-based acrylic acid derivative characterized by a conjugated α,β-unsaturated carboxylic acid system (E-configuration at the C2-C3 double bond) and a 1-ethyl-5-methyl-substituted pyrazole ring at the β-position.

Eigenschaften

CAS-Nummer |

512809-25-5 |

|---|---|

Molekularformel |

C9H12N2O2 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

YUDAQQKQCULJEW-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(C=N1)C=CC(=O)O)C |

Kanonische SMILES |

CCN1C(=C(C=N1)C=CC(=O)O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.

Acrylic Acid Moiety Addition: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution: Amidation and Esterification

The carboxylic acid group undergoes standard derivatization reactions to form amides or esters.

Mechanistic Insight :

-

Esterification : Acid-catalyzed Fischer esterification proceeds via protonation of the carbonyl, nucleophilic attack by ethanol, and dehydration .

-

Amidation : Activation of the carboxylic acid to an acyl chloride (using SOCl<sub>2</sub>) enables nucleophilic substitution with amines .

Reduction of the α,β-Unsaturated System

The conjugated double bond is susceptible to reduction, yielding saturated derivatives.

| Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| H<sub>2</sub>, Pd/C (10%) | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid | >95% E/Z | |

| NaBH<sub>4</sub>, MeOH | Partial reduction (β-hydroxy acid) | <50% |

Key Notes :

-

Catalytic hydrogenation selectively reduces the double bond without affecting the pyrazole ring .

-

NaBH<sub>4</sub> achieves partial reduction but requires acidic workup for full conversion .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes substitution at the 3-position (ortho to the acrylic acid group).

Mechanistic Insight :

-

Nitration and halogenation favor the 3-position due to electron-donating effects from the ethyl and methyl groups .

Cycloaddition Reactions

The α,β-unsaturated system participates in [2+2] and [4+2] cycloadditions.

| Reagent/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|

| Tetracyanoethylene, THF | 1-(2,2,3,3-Tetracyanocyclobutyl)pyrazole derivative | [2+2] Cycloaddition | |

| 1,3-Butadiene, 180°C | Diels-Alder adduct | [4+2] Cycloaddition |

Key Notes :

-

[2+2] cycloadditions with tetracyanoethylene proceed under mild conditions .

-

Diels-Alder reactions require elevated temperatures due to steric hindrance from the pyrazole substituents .

Addition Reactions

The electron-deficient double bond undergoes Michael additions.

Mechanistic Insight :

Wissenschaftliche Forschungsanwendungen

Research indicates that (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid has potential biological activities, particularly in medicinal chemistry. The compound's structure allows for interactions with various molecular targets, including enzymes and receptors.

Case Studies

- Anticancer Activity : A study published in the European Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives, including this compound. These derivatives showed promising anticancer activity against several cancer cell lines, indicating potential therapeutic applications in oncology .

- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of pyrazole-based compounds. The results demonstrated that this compound exhibited significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Applications in Materials Science

The compound's acrylic acid moiety allows for polymerization, making it suitable for applications in materials science.

Polymerization Studies

Research has shown that this compound can be polymerized to form hydrogels and other polymeric materials. These materials have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

Agricultural Applications

The unique properties of this compound also extend to agricultural uses.

Herbicidal Activity

Studies have indicated that derivatives of this compound can function as herbicides, effectively inhibiting the growth of certain weeds while being less harmful to crops. This dual functionality makes it a candidate for developing environmentally friendly herbicides .

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological molecules. The acrylic acid moiety may participate in covalent bonding with target proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in pyrazole substitution patterns or the nature of the conjugated acid moiety. Key comparisons include:

Notes:

Hydrogen-Bonding and Crystallography

The carboxylic acid group enables robust hydrogen-bonding networks, critical for crystal packing or molecular recognition. highlights the role of hydrogen-bond graph sets in predicting supramolecular structures, suggesting that the target compound may form dimeric or chain motifs via O–H···O interactions . In contrast, methyl/ethyl substitutions on pyrazole could disrupt these patterns due to steric effects.

Biologische Aktivität

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid is a compound characterized by its unique structure, featuring a pyrazole ring and an acrylic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol. The compound's structure allows for various chemical reactions, making it a versatile candidate for biological applications.

| Property | Value |

|---|---|

| CAS Number | 512809-25-5 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |

Antiviral Properties

Recent studies have indicated that compounds related to the pyrazole structure exhibit significant antiviral activities, particularly against HIV. For instance, research has shown that certain pyrazole derivatives possess EC50 values in the nanomolar range against wild-type HIV strains, suggesting that this compound may also exhibit similar properties due to its structural similarities .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. A study focusing on various pyrazole compounds demonstrated their effectiveness against a range of bacterial strains. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth, indicating potential for further exploration in this area .

Study on Antiviral Activity

In a comparative analysis of several pyrazole derivatives, compounds with modifications at the C5 position of the pyrazole ring exhibited enhanced activity against HIV. The introduction of various substituents was found to significantly influence the efficacy of these compounds. While direct studies on this compound are scarce, the trends observed suggest that similar modifications could enhance its antiviral properties .

Antimicrobial Evaluation

A study evaluated the antimicrobial effects of polymeric silver(I) complexes with amino acids and their interactions with pyrazole derivatives. The results indicated that modifications to the pyrazole structure could lead to increased antimicrobial activity. This suggests that this compound may also benefit from structural optimization to enhance its biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid?

- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines (e.g., phenylhydrazine), followed by hydrolysis. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation and subsequent basic hydrolysis using NaOH in ethanol/water . Adjusting the hydrazine derivative (e.g., 1-ethyl-5-methyl substituents) and optimizing reaction time/temperature (e.g., reflux conditions) can yield the target compound.

Q. How can purity and structural integrity be confirmed after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC for purity assessment (e.g., monitoring reaction intermediates).

- FTIR to verify carboxylic acid formation (broad O-H stretch ~2500–3000 cm⁻¹).

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .

- X-ray crystallography for unambiguous structural determination, as demonstrated for related pyrazole-carboxylic acids .

Q. What challenges arise during ester-to-acid hydrolysis, and how can they be mitigated?

- Methodological Answer : Incomplete hydrolysis or side reactions (e.g., decarboxylation) may occur. Optimize by:

- Using mild bases (e.g., NaOH or KOH) in aqueous ethanol at 60–80°C.

- Monitoring pH to avoid excessive alkalinity, which can degrade the pyrazole ring.

- Purifying via recrystallization (e.g., ethanol/water mixtures) to isolate the carboxylic acid .

Advanced Research Questions

Q. How do solvent and catalyst choices influence the efficiency of azide-mediated pyrazole functionalization?

- Methodological Answer : In synthesizing azidomethylpyrazole intermediates (e.g., 4-azidomethyl-1-methylpyrazole), NaN₃ in DMF at 50°C for 3 hours achieves high yields. Polar aprotic solvents like DMF enhance nucleophilicity, while avoiding protic solvents prevents side reactions. Catalyst-free conditions are often sufficient, but microwave-assisted methods can reduce reaction times .

Q. What computational strategies validate the stereoelectronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, frontier orbitals, and spectroscopic behavior. Compare computed IR/Raman spectra with experimental data to assess conjugation effects between the acrylic acid and pyrazole moieties . For stereochemical analysis, molecular docking studies can explore interactions with biological targets (e.g., enzymes).

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution). Address this by:

- Performing variable-temperature NMR to detect tautomeric equilibria.

- Cross-validating with solid-state techniques (X-ray crystallography) to confirm dominant conformations .

- Using 2D NMR (COSY, NOESY) to map spatial correlations in solution .

Q. What mechanistic insights explain the regioselectivity of pyrazole-acrylic acid conjugates in cycloaddition reactions?

- Methodological Answer : The electron-withdrawing carboxylic acid group directs regioselectivity in [3+2] cycloadditions. Computational studies suggest that the α,β-unsaturated system activates the pyrazole’s C4 position for nucleophilic attack. Experimental validation via kinetic isotope effects or substituent screening (e.g., varying pyrazole substituents) can further elucidate this behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.